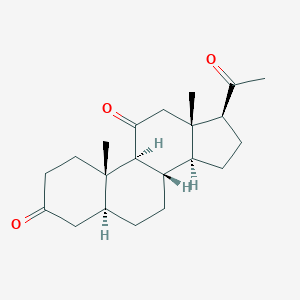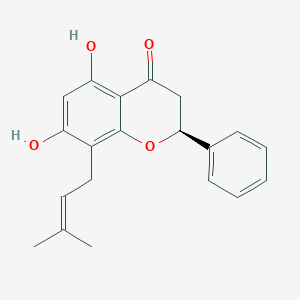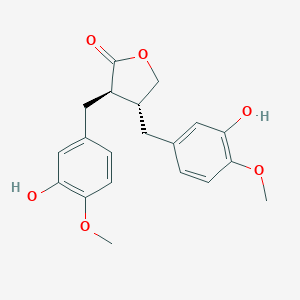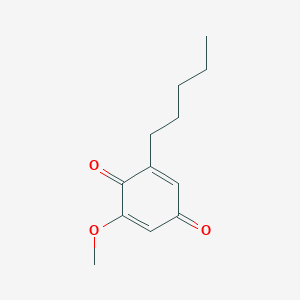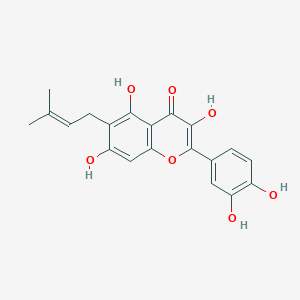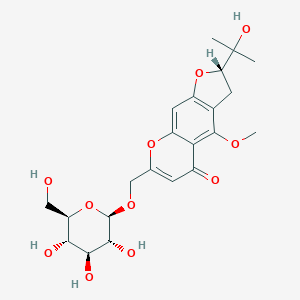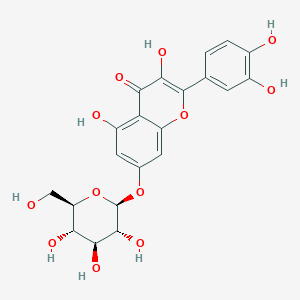
Quercimeritrin
Overview
Description
Quercimeritrin, also known as quercetin-7-O-β-D-glucoside, is a naturally occurring flavonoid glycoside. It is derived from quercetin, a well-known flavonoid, and is found in various plants. This compound has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-diabetic properties .
Mechanism of Action
Target of Action
Quercimeritrin primarily targets α-glucosidase , a key enzyme involved in carbohydrate digestion . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simple sugars, which can then be absorbed by the body.
Mode of Action
This compound interacts with α-glucosidase through non-covalent binding . It has a strong binding affinity for α-glucosidase and occupies the binding pocket of the enzyme . This interaction inhibits the activity of α-glucosidase, thereby reducing the breakdown of complex carbohydrates into simple sugars.
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a slower rate of carbohydrate digestion, leading to a more gradual release and absorption of sugars. This can help control postprandial (after meal) blood glucose levels, which is particularly beneficial for individuals with diabetes .
Pharmacokinetics
It’s known that the compound can effectively control postprandial blood glucose in vivo .
Result of Action
The inhibition of α-glucosidase by this compound leads to a control of postprandial blood glucose levels . This effect is similar to that of acarbose, a clinically used α-glucosidase inhibitor, but without the side effects .
Biochemical Analysis
Biochemical Properties
Quercimeritrin has been shown to have a strong binding affinity for α-glucosidase . It occupies the binding pocket of α-glucosidase through non-covalent binding . This interaction inhibits the activity of α-glucosidase, thereby affecting the breakdown of carbohydrates .
Cellular Effects
The inhibition of α-glucosidase by this compound can have significant effects on cellular processes. By slowing the breakdown of carbohydrates, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with α-glucosidase . By binding to the active site of this enzyme, this compound prevents it from breaking down carbohydrates, thereby influencing metabolic processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . These studies have shown that this compound remains stable and continues to inhibit α-glucosidase over extended periods .
Dosage Effects in Animal Models
In animal models, this compound has been shown to effectively control postprandial blood glucose levels . This effect is similar to that of acarbose, a commonly used drug for managing diabetes, but without the side effects .
Metabolic Pathways
This compound interacts with the metabolic pathway involving α-glucosidase . By inhibiting this enzyme, this compound affects the breakdown of carbohydrates and can influence metabolic flux and metabolite levels .
Transport and Distribution
Current studies suggest that it can be distributed throughout the body and can interact with various biomolecules .
Subcellular Localization
The subcellular localization of this compound is another area of active research. Preliminary studies suggest that it can be found in various compartments within the cell, where it can interact with different biomolecules and potentially influence their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quercimeritrin can be synthesized through enzymatic glycosylation of quercetin. A highly versatile fungal glucosyltransferase, identified from Beauveria bassiana, has been used to convert quercetin to quercetin-7-O-β-D-glucoside. The optimal conditions for this reaction are a pH of 8.0 and a temperature of 35°C. The enzyme activity is stimulated by calcium, magnesium, and manganese ions .
Industrial Production Methods
Industrial production of this compound involves the use of microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These hosts are genetically engineered to express the glucosyltransferase enzyme, allowing for efficient production of this compound. The yield of quercetin-7-O-β-D-glucoside can be optimized by adjusting the concentration of quercetin and the reaction time .
Chemical Reactions Analysis
Types of Reactions
Quercimeritrin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation involves the addition of a glucose molecule to quercetin, forming this compound. Oxidation reactions can lead to the formation of different quercetin derivatives, while hydrolysis can break down this compound into quercetin and glucose .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include glucosyltransferase enzymes, glucose donors, and various metal ions that act as cofactors. The reactions are typically carried out in buffered solutions with controlled pH and temperature .
Major Products Formed
The major products formed from the reactions involving this compound include quercetin, quercetin derivatives, and glucose. These products can be further utilized in various biochemical and pharmacological studies .
Scientific Research Applications
Quercimeritrin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which can help in understanding cellular protection mechanisms.
Medicine: this compound has shown potential in controlling postprandial blood glucose levels, making it a candidate for diabetes management. .
Comparison with Similar Compounds
Quercimeritrin is unique among flavonoid glycosides due to its specific glycosylation at the 7-O position of quercetin. Similar compounds include:
Quercetin-3-O-β-D-glucoside: Another glycosylated form of quercetin, but with the glucose molecule attached at the 3-O position.
Kaempferol-3-O-β-D-glucoside: A glycosylated form of kaempferol, another flavonoid, with similar antioxidant properties.
Rutin (Quercetin-3-O-rutinoside): A disaccharide glycoside of quercetin, known for its strong antioxidant activity.
This compound’s unique glycosylation pattern contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFYUPYFXSSMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964161 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-50-9 | |
| Record name | Quercimeritrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







